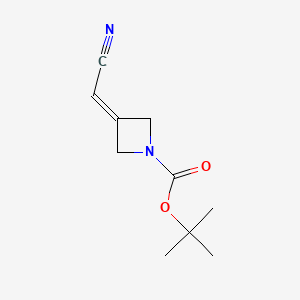
3-Tridecylhexadecanoic Acid Ethyl Ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of esters, including 3-Tridecylhexadecanoic Acid Ethyl Ester, typically involves the esterification of carboxylic acids with alcohols. This reaction is often catalyzed by acids such as sulfuric acid or hydrochloric acid . The general reaction can be represented as:
R-COOH+R’-OH→R-COOR’+H2O
Industrial Production Methods: In industrial settings, the production of esters like this compound can be achieved through continuous esterification processes. These processes often utilize catalysts and are conducted under controlled temperatures and pressures to optimize yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions: 3-Tridecylhexadecanoic Acid Ethyl Ester can undergo various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back to its corresponding carboxylic acid and alcohol in the presence of water and an acid or base catalyst.
Reduction: Reduction of the ester can yield the corresponding alcohol.
Transesterification: The ester can react with another alcohol to form a different ester and alcohol.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Reduction: Common reducing agents like lithium aluminum hydride (LiAlH4).
Transesterification: Catalysts such as sodium methoxide or sulfuric acid.
Major Products:
Hydrolysis: 3-Tridecylhexadecanoic Acid and ethanol.
Reduction: 3-Tridecylhexadecanol.
Transesterification: A different ester and ethanol.
Wissenschaftliche Forschungsanwendungen
3-Tridecylhexadecanoic Acid Ethyl Ester is utilized in various scientific research applications, including:
Wirkmechanismus
The mechanism of action of 3-Tridecylhexadecanoic Acid Ethyl Ester involves its interaction with biological membranes and proteins. As an ester, it can be hydrolyzed to release the active carboxylic acid, which can then interact with cellular targets. The specific molecular targets and pathways involved depend on the biological context and the specific application .
Vergleich Mit ähnlichen Verbindungen
Ethyl Palmitate: Another long-chain fatty acid ester with similar properties.
Ethyl Stearate: A similar ester with a slightly longer carbon chain.
Ethyl Oleate: An unsaturated fatty acid ester with different chemical properties.
Uniqueness: 3-Tridecylhexadecanoic Acid Ethyl Ester is unique due to its specific carbon chain length and structure, which can influence its physical and chemical properties, making it suitable for specific research and industrial applications .
Eigenschaften
IUPAC Name |
ethyl 3-tridecylhexadecanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H62O2/c1-4-7-9-11-13-15-17-19-21-23-25-27-30(29-31(32)33-6-3)28-26-24-22-20-18-16-14-12-10-8-5-2/h30H,4-29H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEOLPDFQRHJREC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCC(CCCCCCCCCCCCC)CC(=O)OCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H62O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![tert-Butyl 3,6-diazabicyclo[3.1.1]heptane-6-carboxylate](/img/structure/B592235.png)
![tert-Butyl 3,6-diazabicyclo[3.2.1]octane-6-carboxylate hydrochloride](/img/structure/B592236.png)


